O-pentylhydroxylamine
Overview
Description
O-pentylhydroxylamine is a chemical compound with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and some organic solvents . This compound is primarily used as a reagent in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-pentylhydroxylamine can be synthesized through the reaction of aldehydes with lead nitrate, followed by a reduction reaction . Another method involves the reduction of nitro compounds using zinc dust or other reducing agents . The reaction conditions typically involve moderate temperatures and the use of solvents such as water or organic solvents .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
O-pentylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like zinc dust, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from reactions involving this compound include nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-pentylhydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-pentylhydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-pentylhydroxylamine include:
Phenylhydroxylamine: A compound with a similar structure but with a phenyl group instead of a pentyl group.
Hydroxylamine-O-sulfonic acid: A related compound with a sulfonic acid group.
O-(diphenylphosphinyl)hydroxylamine: A hydroxylamine derivative with a diphenylphosphinyl group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its pentyl group makes it more hydrophobic compared to other hydroxylamines, influencing its solubility and interaction with other molecules .
Properties
IUPAC Name |
O-pentylhydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-4-5-7-6/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPVZDFRUFVPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531588 | |
Record name | O-Pentylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5963-74-6 | |
Record name | O-Pentylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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